molecular formula C9H11N3O3 B5858331 N,N'-(1-oxido-2,6-pyridinediyl)diacetamide

N,N'-(1-oxido-2,6-pyridinediyl)diacetamide

Cat. No. B5858331
M. Wt: 209.20 g/mol
InChI Key: DRQQINGEOKOQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(1-oxido-2,6-pyridinediyl)diacetamide (OPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OPA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is based on its ability to form stable complexes with metal ions. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can bind to metal ions through its two carboxylic acid groups and form a stable coordination complex. The resulting complex can then interact with other molecules, such as proteins or enzymes, and modulate their activity. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrase and matrix metalloproteinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide depend on its interaction with metal ions and other molecules. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating acid-base balance in the body. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. These effects of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide make it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, osteoporosis, and arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide in lab experiments is its ability to form stable complexes with metal ions. This property of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide makes it a versatile compound that can be used in various fields of research. Another advantage of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is its relatively simple synthesis method, which makes it a cost-effective choice for scientific research. However, one of the limitations of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide. One of the potential applications of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is in the development of new drugs for the treatment of various diseases. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be used as a chelating agent for metal ions, which can be targeted to specific proteins or enzymes involved in disease pathways. Another future direction for the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is in the development of new materials with unique properties. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be used as a building block for the synthesis of new materials with specific functionalities, such as catalytic activity or optical properties. Overall, the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has the potential to lead to the development of new drugs and materials with unique properties and applications.

Synthesis Methods

N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be synthesized by reacting 2,6-pyridinedicarboxylic acid with thionyl chloride to obtain 2,6-pyridinedicarbonyl chloride. The resulting compound is then reacted with hydroxylamine to produce N,N'-(1-oxido-2,6-pyridinediyl)diacetamide. The synthesis of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is relatively simple and cost-effective, making it a popular choice for scientific research.

Scientific Research Applications

N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been extensively used in medicinal chemistry research due to its ability to act as a chelating agent for metal ions. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can form stable complexes with various metal ions, including copper, zinc, and iron, which can be used to develop new drugs for the treatment of various diseases. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has also been used in biochemistry research to study protein-ligand interactions and enzyme activity. In addition, N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been used in materials science research to develop new materials with unique properties.

properties

IUPAC Name

N-(6-acetylimino-1-hydroxypyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(13)10-8-4-3-5-9(12(8)15)11-7(2)14/h3-5,15H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQINGEOKOQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=NC(=O)C)N1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(acetylamino)-1-oxido-2-pyridinyl]acetamide

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